5-Bromo-4-methyl-2-(methylthio)pyridine
Overview
Description
5-Bromo-4-methyl-2-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a methylthio group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(methylthio)pyridine typically involves the bromination of 4-methyl-2-(methylthio)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution: Formation of azido, cyano, or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
5-Bromo-4-methyl-2-(methylthio)pyridine is utilized in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: As a building block in the construction of more complex organic molecules.
Material Science: In the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(methylthio)pyridine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. In organic synthesis, the compound’s reactivity is governed by the electronic and steric effects of its substituents, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-chloro-4-methylpyrimidine
- (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
Uniqueness
5-Bromo-4-methyl-2-(methylthio)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of the bromine, methyl, and methylthio groups allows for versatile reactivity, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
5-bromo-4-methyl-2-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNACZYKCKSTOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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